molecular formula C12H16BrNO2 B1389869 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide CAS No. 1138442-55-3

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide

Cat. No.: B1389869
CAS No.: 1138442-55-3
M. Wt: 286.16 g/mol
InChI Key: POGYKZAKUITASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of a bromine atom, a sec-butoxy group, and an acetamide moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide typically involves the bromination of N-[4-(sec-butoxy)phenyl]acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. The general synthetic route can be summarized as follows:

    Starting Material: N-[4-(sec-butoxy)phenyl]acetamide

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Reaction Conditions: The reaction is conducted at a temperature range of 0-25°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium catalysts) are commonly used.

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and solvents (e.g., water, acetic acid) are employed.

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) and solvents (e.g., tetrahydrofuran, ethanol) are utilized.

Major Products:

    Substitution Reactions: Formation of N-[4-(sec-butoxy)phenyl]acetamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Formation of oxidized derivatives with additional functional groups.

    Reduction Reactions: Formation of amines from the reduction of the acetamide moiety.

Scientific Research Applications

2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in biochemical assays and studies to investigate enzyme interactions and protein modifications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and acetamide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The sec-butoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

    2-Bromo-N-phenylacetamide: Lacks the sec-butoxy group, resulting in different solubility and reactivity properties.

    N-[4-(sec-butoxy)phenyl]acetamide: Lacks the bromine atom, affecting its ability to undergo substitution reactions.

    2-Bromo-N-[4-(methoxy)phenyl]acetamide: Contains a methoxy group instead of a sec-butoxy group, leading to variations in chemical and biological properties.

Uniqueness: 2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide is unique due to the presence of both the bromine atom and the sec-butoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-bromo-N-(4-butan-2-yloxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-9(2)16-11-6-4-10(5-7-11)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGYKZAKUITASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.